molecular formula C18H30ClNO3 B4621026 1-(2,6-dimethyl-4-morpholinyl)-3-(4-propylphenoxy)-2-propanol hydrochloride

1-(2,6-dimethyl-4-morpholinyl)-3-(4-propylphenoxy)-2-propanol hydrochloride

Cat. No.: B4621026
M. Wt: 343.9 g/mol
InChI Key: LUYYYDRDSVROPO-UHFFFAOYSA-N
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Description

1-(2,6-dimethyl-4-morpholinyl)-3-(4-propylphenoxy)-2-propanol hydrochloride is a useful research compound. Its molecular formula is C18H30ClNO3 and its molecular weight is 343.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 343.1914215 g/mol and the complexity rating of the compound is 295. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Asymmetric Synthesis and Crystal Structure

  • Research on related compounds like 3,5-dimethyl-2-(3-fluorinephenyl)-2-morpholinol hydrochloride highlights advancements in asymmetric synthesis and crystallography. Such studies are crucial for understanding the structural properties of similar morpholine derivatives (Xu Qiu-yan, 2013).

Synthesis Methods

  • The synthesis of compounds like 2-(2-fluorophenyl)-3,5-dimethyl-2-morpholinol hydrochloride demonstrates the development of efficient synthetic routes. These methods are beneficial for the production of morpholine derivatives, which have diverse applications in medicinal chemistry (Tan Bin, 2010).

Beta-Adrenoceptor Stimulant Properties

  • Studies on parallel series of related compounds, such as 1-[(2-amidoethyl)amino]-3-(aryloxy)-2-propanols, have been conducted to assess their potential as beta-adrenoceptor stimulants. This research is significant for developing novel cardioselective agents (J. J. Barlow, B. G. Main, H. Snow, 1981).

Neurokinin-1 Receptor Antagonism

  • Research into compounds like 1-(5-[[(2R,3S)-2-([(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]oxy)-3-(4-fluorophenyl)morpholin-4-yl]methyl]-2H-1,2,3-triazol-4-yl)-N,N-dimethylmethanamine hydrochloride indicates their potential as neurokinin-1 receptor antagonists. This is pertinent in developing treatments for conditions like emesis and depression (Timothy Harrison et al., 2001).

Anticancer Activity

  • Analogues of 1-(2,6-dimethylphenoxy)-2-(3,4-dimethoxyphenylethylamino)propane hydrochloride (DDPH), such as α₁-adrenoceptor antagonists, have been explored for their potential anticancer activities. This research is critical for developing new therapeutic agents against cancer (Baomin Xi, Zhenzhou Jiang, J. Zou, P. Ni, Wen-Hua Chen, 2011).

Uterine Relaxant Activity

  • Novel compounds designed based on the pharmacophore for potent uterine relaxant activity, such as 1-(4-hydroxyphenyl)-2-[3-(substituted phenoxy)-2-hydroxy-1-propyl]amino-1-propanol hydrochlorides, have been studied for their potential in delaying labor onset (C. Viswanathan, M. Kodgule, A. S. Chaudhari, 2005).

Properties

IUPAC Name

1-(2,6-dimethylmorpholin-4-yl)-3-(4-propylphenoxy)propan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29NO3.ClH/c1-4-5-16-6-8-18(9-7-16)21-13-17(20)12-19-10-14(2)22-15(3)11-19;/h6-9,14-15,17,20H,4-5,10-13H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUYYYDRDSVROPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)OCC(CN2CC(OC(C2)C)C)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.